molecular formula C11H11BrO3 B1405098 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid CAS No. 1780989-63-0

1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid

Cat. No.: B1405098
CAS No.: 1780989-63-0
M. Wt: 271.11 g/mol
InChI Key: PNQBJIDLKTVTLQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H11BrO3 This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromophenoxy methyl group

Preparation Methods

The synthesis of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid typically involves several steps. One common method includes the reaction of 3-bromophenol with an appropriate cyclopropane derivative under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times .

Chemical Reactions Analysis

1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and disruption of cellular processes .

Comparison with Similar Compounds

1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQBJIDLKTVTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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